molecular formula C17H19N3 B15192548 4-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine CAS No. 86002-66-6

4-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine

Cat. No.: B15192548
CAS No.: 86002-66-6
M. Wt: 265.35 g/mol
InChI Key: OCXTVWJUYSPTQW-UHFFFAOYSA-N
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Description

4-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of glyoxal and ammonia to form the imidazole ring, which is then further functionalized to introduce the pyridine group .

Industrial Production Methods: Industrial production methods for this compound often involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
  • N-[3-(triethoxysilyl)propyl]-4,5-dihydroimidazole

Comparison: Compared to similar compounds, 4-(4,5-Dihydro-5-phenyl-1-propyl-1H-imidazol-2-yl)pyridine is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This dual functionality enhances its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

86002-66-6

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

4-(5-phenyl-1-propyl-4,5-dihydroimidazol-2-yl)pyridine

InChI

InChI=1S/C17H19N3/c1-2-12-20-16(14-6-4-3-5-7-14)13-19-17(20)15-8-10-18-11-9-15/h3-11,16H,2,12-13H2,1H3

InChI Key

OCXTVWJUYSPTQW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(CN=C1C2=CC=NC=C2)C3=CC=CC=C3

Origin of Product

United States

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